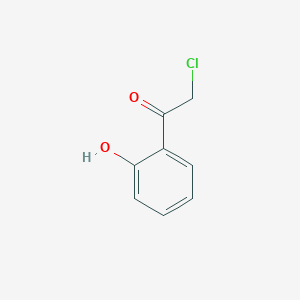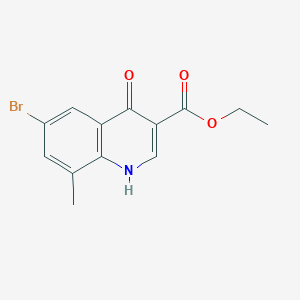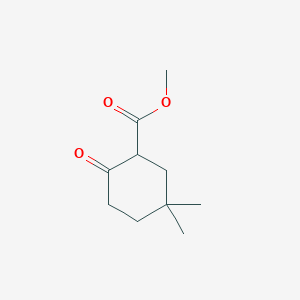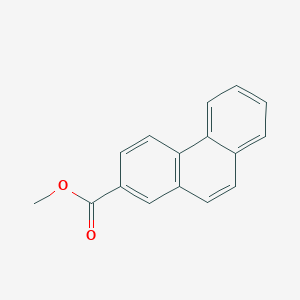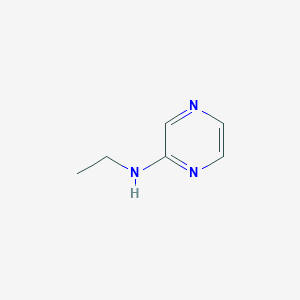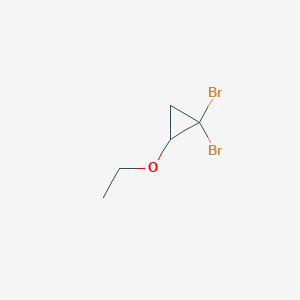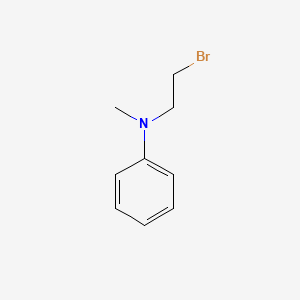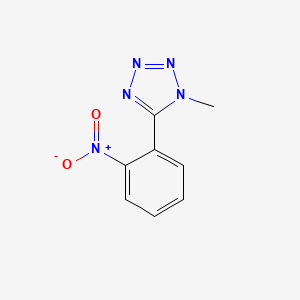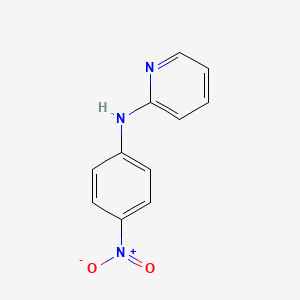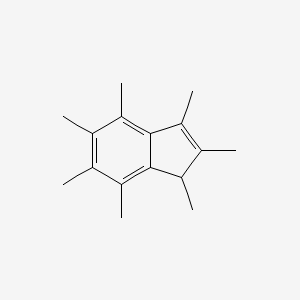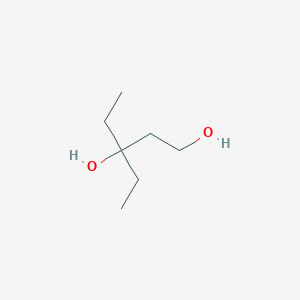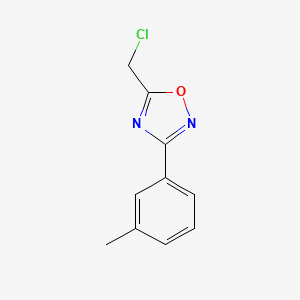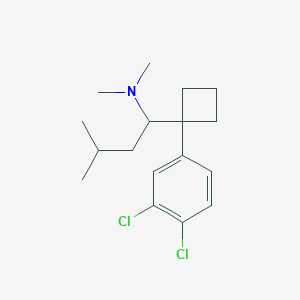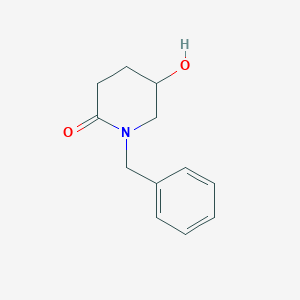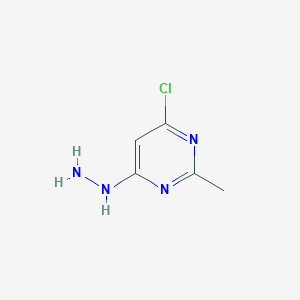
4-Chloro-6-hydrazinyl-2-methylpyrimidine
概要
説明
4-Chloro-6-hydrazinyl-2-methylpyrimidine is a heterocyclic compound with the chemical formula C6H8ClN5. It is commonly known as CHMP and is used in scientific research for its various applications. CHMP is a pyrimidine derivative that is widely used in the synthesis of nucleoside analogs, which are essential in the development of antiviral and anticancer drugs.
科学的研究の応用
Synthesis of New Fused Uracil Derivatives
Researchers have developed novel fused uracil derivatives, demonstrating their potential in DNA binding, chelation, and fragmentation. This process involved hydrazinolysis of chlorinated uracil followed by condensation and oxidative cyclization, showcasing the versatility of pyrimidine derivatives in nucleic acid interaction studies (Mousa et al., 2015).
Antimicrobial and Antioxidant Applications
A series of novel pyridine and fused pyridine derivatives, prepared from pyrimidine-based starting compounds, exhibited antimicrobial and antioxidant activity. These findings underscore the significance of pyrimidine derivatives in developing new therapeutic agents (Flefel et al., 2018).
Precursor in Pharmaceutical Synthesis
4,6-Dichloro-2-methylpyrimidine, a closely related compound, is identified as an important intermediate in synthesizing synthetic anticancer drugs like dasatinib. This highlights the critical role of chloro-methylpyrimidine derivatives in the pharmaceutical industry, serving as key intermediates for developing targeted cancer therapies (Lei-ming, 2012).
Development of Antihypertensive Agents
Thiosemicarbazides, triazoles, and Schiff bases derived from pyrimidine compounds have been synthesized and evaluated for their antihypertensive α-blocking activity. This research indicates the potential of pyrimidine derivatives in cardiovascular disease treatment, offering a pathway to new antihypertensive drugs (Abdel-Wahab et al., 2008).
特性
IUPAC Name |
(6-chloro-2-methylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVBHXYINVNNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544537 | |
| Record name | 4-Chloro-6-hydrazinyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydrazinyl-2-methylpyrimidine | |
CAS RN |
52476-88-7 | |
| Record name | Pyrimidine, 4-chloro-6-hydrazinyl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52476-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-hydrazinyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

